

Application Notes and Protocols for Cascade Screening of Familial Hypercholesterolemia (FH)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for implementing cascade screening for Familial Hypercholesterolemia (FH). Cascade screening is a highly effective and cost-efficient method for identifying individuals at high risk for premature atherosclerotic cardiovascular disease due to this common genetic disorder.[1][2][3][4]

Introduction to Familial Hypercholesterolemia and Cascade Screening

Familial Hypercholesterolemia (FH) is an autosomal dominant genetic disorder characterized by lifelong elevated levels of low-density lipoprotein cholesterol (LDL-C).[1][5] This leads to an increased risk of premature coronary heart disease.[6] The prevalence of heterozygous FH is estimated to be between 1 in 250 and 1 in 300 individuals, yet a significant majority of affected individuals remain undiagnosed.[1][3]

Cascade screening is a systematic process of identifying affected relatives of an individual diagnosed with FH (the "index case" or "proband").[7][8][9] Because first-degree relatives of an index case have a 50% chance of inheriting the FH-causing genetic variant, this targeted approach is significantly more efficient than general population screening.[5][7][8] Early diagnosis and initiation of lipid-lowering therapies can dramatically reduce the morbidity and mortality associated with FH.[3]



Quantitative Data on Cascade Screening Strategies

The effectiveness and cost-effectiveness of various cascade screening protocols have been evaluated in numerous studies. The following tables summarize key quantitative data to inform the selection of a screening strategy.

Table 1: Yield of Different Cascade Screening Strategies



Screening Strategy	Yield (Proportion of Relatives Testing Positive)	New Cases Identified per Index Case	Reference
Contact Method			
Direct Contact by Healthcare Provider	Higher	2.06	[3]
Indirect Contact by Index Case	Lower	0.86	[3]
Testing Modality			
Genetic Testing	- Higher	2.47	[3]
Biochemical (LDL-C) Testing	Lower	0.42	[3]
Combined Clinical Criteria & Genetic Testing	6.6 per 1000 screened (general population)	N/A	[10]
Clinical Criteria Alone	3.7 per 1000 screened (general population)	N/A	[10]
Genetic Testing Alone	3.8 per 1000 screened (general population)	N/A	[10]
Scope of Screening			
Beyond First-Degree Relatives	Higher	3.65	[3]
First-Degree Relatives Only	Lower	0.80	[3]

Table 2: Cost-Effectiveness of Cascade Screening for FH



Study Perspective & Location	Incremental Cost- Effectiveness Ratio (ICER)	Conclusion	Reference
Payer Perspective (Spain)	€29,608 per QALY gained	Cost-effective	
Social Perspective (Spain)	Dominant (cost-saving and more effective)	Cost-effective	[1]
UK Services	£5,806 per QALY gained	Highly cost-effective	[11]
US Simulation (1st degree relatives)	< \$50,000 per life year gained (if started before age 40)	Cost-effective	[12]
US Simulation (2nd degree relatives)	< \$50,000 per life year gained (if started at age 10)	Cost-effective	[12]
Systematic Review (High-Income Countries)	Ranges from dominant to US\$104,877 per QALY	Generally cost- effective	[2]

QALY: Quality-Adjusted Life Year

Experimental Protocols

Protocol 1: Identification of the Index Case

The successful initiation of cascade screening hinges on the accurate diagnosis of the index case. A combination of clinical criteria and genetic testing is recommended.

1.1. Clinical Assessment:

 Patient History: Collect a detailed personal and family history of premature cardiovascular disease and hypercholesterolemia.



- Physical Examination: Examine for physical signs of FH, such as tendon xanthomas and corneal arcus.[5]
- Lipid Profile: Measure fasting lipid levels, specifically LDL-C. Untreated LDL-C levels >190 mg/dL in adults or >160 mg/dL in individuals under 20 years should raise suspicion for FH.[4]
- Clinical Diagnostic Criteria: Apply standardized criteria such as the Dutch Lipid Clinic Network (DLCN), Simon Broome, or MEDPED criteria to establish a clinical diagnosis of definite or probable FH.[6][7]

1.2. Genetic Testing of the Index Case:

- Gene Panel: Perform genetic testing for pathogenic variants in the primary FH-causing genes: LDLR, APOB, and PCSK9.[13] Analysis should include sequencing of all exons and exon/intron boundaries, as well as deletion/duplication analysis for LDLR.[13]
- Interpretation: A positive genetic test confirming a pathogenic variant provides a definitive diagnosis of FH.[13] The absence of an identifiable mutation does not exclude a clinical diagnosis of FH, as some cases may be due to polygenic factors or mutations in undiscovered genes.[11][13]

Protocol 2: Family Tracing and Contact

Once an index case is confirmed, a systematic approach to identifying and contacting at-risk relatives is crucial.

2.1. Pedigree Construction:

 Work with the index case to construct a detailed family pedigree, identifying all first- and second-degree relatives.

2.2. Contact Strategy:

 Direct Contact: Whenever possible and with the index case's consent, a healthcare professional (e.g., genetic counselor, specialized nurse) directly contacts at-risk relatives.
 This method has a higher uptake rate.[3]



- Indirect Contact: The index case is provided with information and materials to share with their relatives. This approach is less effective but may be necessary in some situations.[3]
- Combined Approach: A combination of direct and indirect contact may be the most practical and effective strategy.[14]

Protocol 3: Screening of Relatives

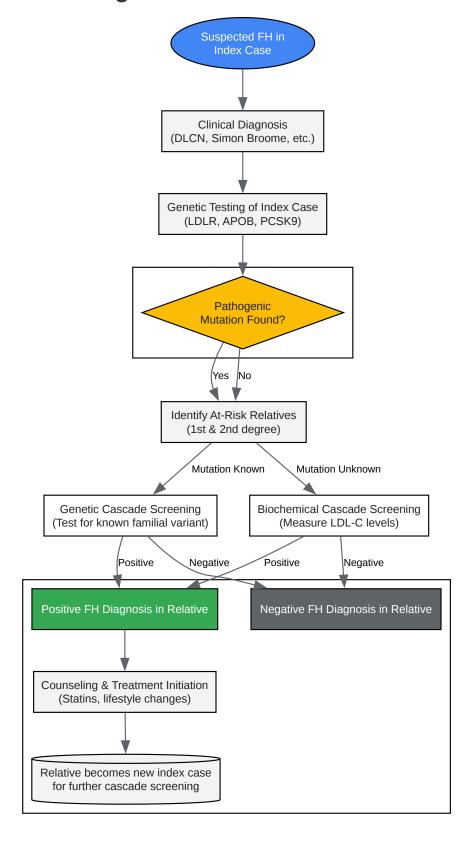
- 3.1. Genetic Cascade Testing (Gold Standard):
- Applicability: This method is used when a specific FH-causing mutation has been identified in the index case.[7][15]
- Procedure: At-risk relatives are tested specifically for the known familial variant. This
 provides an unambiguous diagnosis.[9][15]
- Age for Testing: National guidelines suggest that children of a parent with a known FH
 variant should be tested by the age of 10.[15] Statin therapy is typically initiated between the
 ages of 8 and 10 for children with heterozygous FH.
- 3.2. Biochemical (LDL-C) Cascade Testing:
- Applicability: This method is used when a causative mutation has not been identified in the index case.[16]
- Procedure: Relatives undergo lipid profile testing. Diagnosis is based on age- and sexspecific LDL-C thresholds.[16]
- Limitations: There is a significant overlap in LDL-C levels between individuals with and
 without FH, which can lead to both false-positive and false-negative results.[9][13]
 Approximately 20% of family members with an LDLR mutation but modestly elevated LDL-C
 may be missed if only LDL-C levels are used.[9]

Visualizations Genetic Basis of Familial Hypercholesterolemia

Caption: Genetic mutations in FH disrupt the LDL receptor pathway, leading to elevated LDL-C.



Cascade Screening Workflow



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Caption: Workflow for FH cascade screening from index case identification to relative testing.

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- To cite this document: BenchChem. [Application Notes and Protocols for Cascade Screening of Familial Hypercholesterolemia (FH)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1532987#cascade-screening-protocols-for-fh-in-families]

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